Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
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Overview
Description
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is an organometallic compound that serves as a versatile catalyst in various organic synthesis reactions. It is known for its efficiency in facilitating cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. The compound features a palladium center coordinated with a chloro ligand, a tri-tert-butylphosphine ligand, and a 2’-amino-1,1’-biphenyl-2-yl ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium(II) chloride with tri-tert-butylphosphine and 2’-amino-1,1’-biphenyl-2-yl ligands. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:
Cross-Coupling Reactions: Suzuki-Miyaura, Stille, Negishi, and Kumada couplings.
Substitution Reactions: Facilitates the substitution of halides with various nucleophiles
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Aryl halides, boronic acids, and bases such as potassium carbonate or sodium hydroxide.
Stille Coupling: Aryl halides and organotin compounds.
Negishi Coupling: Aryl halides and organozinc reagents.
Kumada Coupling: Aryl halides and Grignard reagents
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Facilitates the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of fine chemicals, polymers, and advanced materials
Mechanism of Action
The compound acts as a catalyst by facilitating the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The palladium center undergoes a series of oxidation state changes, enabling the formation of new chemical bonds. The tri-tert-butylphosphine and 2’-amino-1,1’-biphenyl-2-yl ligands stabilize the palladium center and enhance its reactivity .
Comparison with Similar Compounds
Similar Compounds
- **Chloro(di-tert-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- **Chloro(di-adamantylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- **Methanesulfonato(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its high stability and reactivity, making it an efficient catalyst for a wide range of cross-coupling reactions. The presence of the tri-tert-butylphosphine ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic process .
Properties
Molecular Formula |
C24H37ClNPPd+2 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
palladium(2+);2-phenylaniline;tritert-butyl(chloro)phosphanium |
InChI |
InChI=1S/C12H27ClP.C12H10N.Pd/c1-10(2,3)14(13,11(4,5)6)12(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H3;1-6,8-9H,13H2;/q+1;-1;+2 |
InChI Key |
YUPCZPYDVWWHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[P+](C(C)(C)C)(C(C)(C)C)Cl.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
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